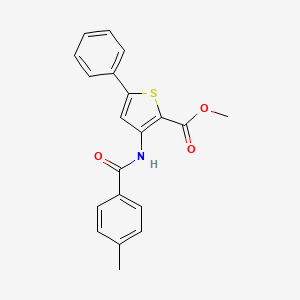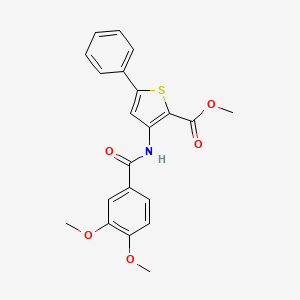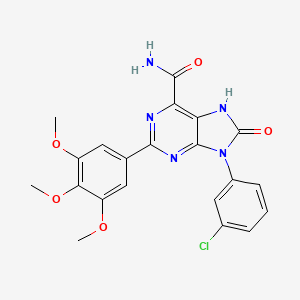![molecular formula C16H19N3O3S2 B6523424 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide CAS No. 852453-48-6](/img/structure/B6523424.png)
4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazoles are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit diverse biological activities . They have been used in the synthesis of various pharmaceutical compounds, including anticancer and antiviral drugs .Scientific Research Applications
Anticancer Activity
The synthesis of imidazo[2,1-b][1,3]thiazoles has led to potential anticancer agents. Researchers have explored derivatives of this compound, such as 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone . In vitro studies demonstrated moderate antitumor activity against kidney cancer cells, with weaker effects observed in prostate cancer, colon cancer, and leukemia cell lines .
Asymmetric Synthesis Catalysts
The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles makes them potential catalysts in asymmetric synthesis. Researchers have used these compounds to promote enantioselective reactions .
Future Directions
The future directions in the research of imidazo[2,1-b][1,3]thiazole derivatives include designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . The heterocyclic compounds containing nitrogen, oxygen, or sulfur form a group of products with interesting chemical and biological properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazole derivatives, have been found to exhibit antimycobacterial properties . They are known to target the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It’s known that imidazo[2,1-b][1,3]thiazole derivatives interact with their targets and cause changes that lead to their biological effects . The interaction often involves binding to the target, which can inhibit its function and lead to downstream effects .
Biochemical Pathways
For instance, imidazo[2,1-b][1,3]thiazole derivatives have shown to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can impact its bioavailability . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence the compound’s pharmacokinetic properties.
Result of Action
For instance, imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
properties
IUPAC Name |
4-butoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-2-3-9-22-14-4-6-15(7-5-14)24(20,21)17-11-13-12-19-8-10-23-16(19)18-13/h4-8,10,12,17H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKMNDBBBYLMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)
![4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523379.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)